molecular formula C14H16N2O2 B11042562 N-((1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridin-3-yl)methyl)but-2-ynamide

N-((1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridin-3-yl)methyl)but-2-ynamide

Cat. No.: B11042562
M. Wt: 244.29 g/mol
InChI Key: JIGSAMDMJIOVEL-UHFFFAOYSA-N
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Description

N-((1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridin-3-yl)methyl)but-2-ynamide is a compound belonging to the class of ynamides. Ynamides are unique alkynes with a carbon–carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This structure imparts both nucleophilic and electrophilic properties to the compound, making it highly reactive and versatile in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridin-3-yl)methyl)but-2-ynamide typically involves the coupling of a substituted pyridine derivative with an alkyne. The reaction conditions often include the use of transition metal catalysts such as palladium or copper to facilitate the coupling reaction. The process may also involve the use of base and solvent systems to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridin-3-yl)methyl)but-2-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, bases, and solvents such as dichloromethane or tetrahydrofuran. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-((1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridin-3-yl)methyl)but-2-ynamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridin-3-yl)methyl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide
  • N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide
  • N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide

Uniqueness

N-((1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridin-3-yl)methyl)but-2-ynamide is unique due to its specific structural features, such as the presence of a cyclopropylmethyl group and a dihydropyridinone moiety.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-[[1-(cyclopropylmethyl)-2-oxopyridin-3-yl]methyl]but-2-ynamide

InChI

InChI=1S/C14H16N2O2/c1-2-4-13(17)15-9-12-5-3-8-16(14(12)18)10-11-6-7-11/h3,5,8,11H,6-7,9-10H2,1H3,(H,15,17)

InChI Key

JIGSAMDMJIOVEL-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCC1=CC=CN(C1=O)CC2CC2

Origin of Product

United States

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